Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

Monoamine Oxidase A Inhibition Neuropharmacology SAR Imidazoline Receptor Ligand Profiling

2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS: 1201902-04-6; molecular formula C19H16N4O; molecular weight 316.36 g/mol) is a synthetic heterocyclic compound belonging to the 6-(1H-imidazo-1-yl)-2-aryl quinazoline class. It is formally disclosed within the patent family US-8633208-B2 (WO2009/152868), which claims 6-(1H-imidazo-1-yl)-2-aryl and 2-heteroaryl quinazoline and quinoline derivatives as Monoamine Oxidase (MAO) inhibitors and Imidazoline Receptor ligands.

Molecular Formula C19H16N4O
Molecular Weight 316.4 g/mol
Cat. No. B13855564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline
Molecular FormulaC19H16N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H16N4O/c1-13-11-23(12-21-13)16-5-8-18-15(9-16)10-20-19(22-18)14-3-6-17(24-2)7-4-14/h3-12H,1-2H3
InChIKeyXESHGPGCMOLWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline: Chemical Identity and Pharmacological Classification for Research Procurement


2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS: 1201902-04-6; molecular formula C19H16N4O; molecular weight 316.36 g/mol) is a synthetic heterocyclic compound belonging to the 6-(1H-imidazo-1-yl)-2-aryl quinazoline class . It is formally disclosed within the patent family US-8633208-B2 (WO2009/152868), which claims 6-(1H-imidazo-1-yl)-2-aryl and 2-heteroaryl quinazoline and quinoline derivatives as Monoamine Oxidase (MAO) inhibitors and Imidazoline Receptor ligands [1]. The compound features a quinazoline core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a 4-methylimidazol-1-yl moiety, distinguishing it from the prototypical clinical candidate CR4056 (2-phenyl-6-(1H-imidazol-1-yl)quinazoline) through dual substitution at both pharmacophoric positions [2].

Why 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline Cannot Be Replaced by Generic In-Class Quinazoline Analogs


The 6-(1H-imidazo-1-yl)-2-aryl quinazoline chemotype exhibits extreme sensitivity to substitution pattern at both the 2-aryl and 6-imidazole positions, as documented in US-8633208-B2 [1]. Within this patent family, MAO-A IC50 values span over three orders of magnitude — from 150 nM (compound 23, a trifluoromethoxy-substituted analog) to >100,000 nM (agmatine) — demonstrating that minor structural modifications produce non-linear, unpredictable changes in target engagement [2]. The specific combination of a 4-methoxyphenyl at position 2 and a 4-methylimidazole at position 6 yields a unique dual MAO-A/MAO-B inhibition signature (MAO-A IC50 = 25,300 nM; MAO-B IC50 = 4,010 nM) that differs fundamentally from the prototypical unsubstituted analog CR4056, which is a potent, selective MAO-A inhibitor (IC50 = 202.7 nM) with negligible MAO-B activity (>10,000 nM) [3][4]. Consequently, substituting this compound with any other member of the 6-imidazo-quinazoline class — even those sharing the same core scaffold — would yield a different pharmacological profile, invalidating comparative experimental conclusions and potentially misdirecting lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline Against Closest Analogs


MAO-A Inhibitory Potency: 125-Fold Weaker Than CR4056 Defines a Distinct Pharmacological Niche

The target compound inhibits recombinant human MAO-A with an IC50 of 25,300 nM (2.53E+4 nM), making it approximately 125-fold less potent than the clinical-stage analog CR4056 (2-phenyl-6-(1H-imidazol-1-yl)quinazoline), which has an MAO-A IC50 of 202.7 ± 10.3 nM [1][2]. Both values were generated against recombinant human MAO-A using kynuramine as substrate with fluorimetric detection of the 4-hydroxyquinoline metabolite product [1][2]. This quantitative difference demonstrates that the dual introduction of the 4-methoxy substituent on the 2-phenyl ring and the 4-methyl group on the 6-imidazole ring is not tolerated for MAO-A binding, effectively converting a potent inhibitor into a weak one.

Monoamine Oxidase A Inhibition Neuropharmacology SAR Imidazoline Receptor Ligand Profiling

MAO-B Inhibition: Target Compound Retains Measurable Activity Unlike MAO-B-Inactive CR4056

Against recombinant human MAO-B, the target compound exhibits an IC50 of 4,010 nM (4.01E+3 nM), whereas CR4056 is essentially inactive with an IC50 exceeding 10,000 nM [1][2]. Both datasets were generated under comparable experimental conditions using recombinant human MAO-B with kynuramine as substrate. This represents a meaningful qualitative shift in the isoform inhibition profile: the target compound engages MAO-B at pharmacologically measurable concentrations, while the unsubstituted analog CR4056 does not.

Monoamine Oxidase B Inhibition Isoform Selectivity Profiling Neuroprotection Research

MAO Isoform Selectivity Ratio: Target Compound Is MAO-B-Preferring, CR4056 Is MAO-A-Selective

The calculated MAO-B/MAO-A IC50 ratio provides a quantitative index of isoform selectivity. The target compound has a MAO-B/MAO-A ratio of approximately 0.16 (4,010/25,300), indicating roughly 6.3-fold preferential inhibition of MAO-B over MAO-A [1]. In contrast, CR4056 exhibits a MAO-B/MAO-A ratio exceeding 49 (>10,000/202.7), indicating profound MAO-A selectivity [2]. This selectivity inversion — from highly MAO-A-selective (CR4056) to moderately MAO-B-preferring (target compound) — is a direct consequence of the dual substituent modification and cannot be predicted by interpolation from other members of the chemical series.

MAO Isoform Selectivity Structure-Activity Relationship Neurotransmitter Deamination Profiling

In-Class Potency Gradient: Target Compound Maps the SAR Boundary for MAO-A Inhibition Within the US8633208 Patent Series

The US8633208-B2 patent family encompasses compounds spanning MAO-A IC50 values from 150 nM to >100,000 nM [1]. Within this landscape, the target compound (MAO-A IC50 = 25,300 nM) occupies a distinct intermediate-weak potency tier, approximately 169-fold less potent than the most active disclosed analog (Compound 23, MAO-A IC50 = 150 nM) [2]. This positions the compound as a valuable SAR probe: the combined 4-methoxyphenyl (position 2) and 4-methylimidazole (position 6) substitutions are directly responsible for a ~169-fold loss in MAO-A potency relative to optimal substitution patterns within the same scaffold, providing a clear negative SAR data point for medicinal chemistry programs.

Quinazoline SAR Lead Optimization MAO Inhibitor Patent Landscape

Structural Differentiation: Dual Substitution Pattern Uniquely Distinguishes This Compound from All Other US8633208 Exemplars

The target compound is the only compound in the US8633208-B2 patent family bearing the specific combination of a 4-methoxyphenyl at position 2 (W = 4-MeO-C6H4) and a 4-methylimidazole at position 6 (R1 = 4-Me) on a quinazoline core (X = N) [1]. The close analog 2-(4-methoxyphenyl)-6-(1H-imidazol-1-yl)quinazoline (the des-methyl imidazole variant) and 2-phenyl-6-(4-methylimidazol-1-yl)quinazoline (the des-methoxy phenyl variant) are distinct chemical entities with different CAS numbers and biological profiles . The unique combination of electron-donating substituents at both positions modulates the electron density of the quinazoline core differently than any single-substituted or alternative dual-substituted analog, contributing to the observed selectivity inversion.

Quinazoline Chemical Space Patent Compound Identification Chemical Procurement Specification

Imidazoline I2 Receptor Engagement: CR4056 Is a Validated I2R Ligand; Target Compound I2R Activity Remains Uncharacterized

CR4056 has been characterized as a dual MAO-A inhibitor (IC50 = 202.7 nM) and imidazoline-2 receptor (I2R) ligand (IC50 = 596 ± 76 nM), with in vivo analgesic efficacy demonstrated in rat models of inflammatory pain (ED50 = 5.8 mg/kg p.o.) and neuropathic pain [1]. By contrast, the target compound's I2R binding affinity has not been reported in the public domain, and its substantially weaker MAO-A inhibition (IC50 = 25,300 nM) precludes extrapolation of CR4056's dual-mechanism pharmacology to this analog [2]. The 4-methyl substitution on the imidazole ring — a key pharmacophoric element for I2R engagement — may alter I2R binding in an unpredictable manner, as this position directly contacts the receptor binding pocket according to published I2R pharmacophore models.

Imidazoline-2 Receptor Pharmacology Target Selectivity Profiling Analgesic Drug Discovery

Validated Research Application Scenarios for 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline Based on Quantitative Evidence


SAR Probe for Defining Negative Substituent Effects in 6-Imidazo-Quinazoline MAO Inhibitor Optimization

Medicinal chemistry teams optimizing 6-imidazo-quinazoline MAO inhibitors should procure this compound as a calibrated negative-control SAR probe. The compound's MAO-A IC50 of 25,300 nM — compared to 150 nM for the most potent in-class analog — quantitatively demarcates the potency penalty (~169-fold) imposed by the combined 4-methoxyphenyl and 4-methylimidazole substitution pattern [1]. Including this compound in a focused library enables the construction of Free-Wilson or matched molecular pair analyses that isolate the contribution of each substituent to MAO-A and MAO-B affinity, accelerating the identification of favorable substitution vectors [2].

Isoform Selectivity Reference Standard for MAO-B-Preferring Quinazoline Tool Compounds

The target compound, with a MAO-B/MAO-A selectivity ratio of ~0.16 (6.3-fold MAO-B preference), serves as a characterized reference point for research groups developing MAO-B-preferring quinazoline inhibitors [1]. In contrast to CR4056, which is profoundly MAO-A-selective (ratio >49), this compound provides a benchmark at the opposite end of the selectivity spectrum within the same scaffold class [2]. It is particularly useful for calibrating high-throughput MAO isoform selectivity screens and for validating computational selectivity prediction models, where it represents a challenging test case due to the selectivity inversion relative to the unsubstituted parent.

Negative Control for Imidazoline I2 Receptor Pharmacological Studies Requiring Structurally Matched Inactive Analogs

In pharmacological studies of imidazoline I2 receptor (I2R) function, the target compound may serve as a structurally matched negative or weak-partial control relative to CR4056 (I2R IC50 = 596 nM) [1]. Its substantially reduced MAO-A potency (25,300 nM vs. 202.7 nM for CR4056) combined with the absence of reported I2R activity makes it suitable for dissecting whether observed phenotypic effects in cellular or in vivo models are driven by MAO-A inhibition, I2R engagement, or off-target interactions [2]. This application requires independent confirmation of I2R inactivity prior to use, which represents a defined research gap and procurement opportunity.

Chemical Procurement Quality Control: CAS-Specific Authentication Required to Prevent Isomer Misidentification

Given the existence of at least three structurally similar isomers — 2-(2-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline (CAS 1201902-05-7), 2-(4-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinazoline (CAS 1201902-01-3), and the target compound (CAS 1201902-04-6) — strict CAS-number verification and analytical characterization (1H NMR, HPLC purity ≥95%, HRMS confirming m/z 316.1321 for [M+H]+) must be part of the procurement specification [1]. The positional isomerism at both the 2-aryl methoxy position (4- vs. 2-methoxy) and the imidazole methyl position (4- vs. 2-methyl) produces distinct chemical entities that cannot be used interchangeably, and vendors listing these compounds under ambiguous names should be audited for batch traceability [2].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.